N-ethyl-3,3-dimethylcyclobutan-1-amine
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Overview
Description
N-ethyl-3,3-dimethylcyclobutan-1-amine is an organic compound with the molecular formula C8H17N. It is a cyclobutanamine derivative characterized by the presence of an ethyl group and two methyl groups attached to the cyclobutane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3,3-dimethylcyclobutan-1-amine typically involves the alkylation of 3,3-dimethylcyclobutan-1-amine with ethyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran to enhance the reactivity of the base and the nucleophile .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3,3-dimethylcyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding amine oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Amine oxides or ketones.
Reduction: Secondary amines or alcohols.
Substitution: New carbon-nitrogen bonded compounds.
Scientific Research Applications
N-ethyl-3,3-dimethylcyclobutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-ethyl-3,3-dimethylcyclobutan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-3,3-dimethylcyclobutan-1-amine
- N-propyl-3,3-dimethylcyclobutan-1-amine
- N-isopropyl-3,3-dimethylcyclobutan-1-amine
Uniqueness
N-ethyl-3,3-dimethylcyclobutan-1-amine is unique due to its specific ethyl substitution on the cyclobutane ring, which imparts distinct chemical and physical properties. This structural variation can influence the compound’s reactivity, stability, and interaction with other molecules, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
N-ethyl-3,3-dimethylcyclobutan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-4-9-7-5-8(2,3)6-7/h7,9H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUUOHUURYVGEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CC(C1)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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